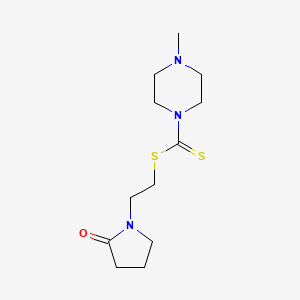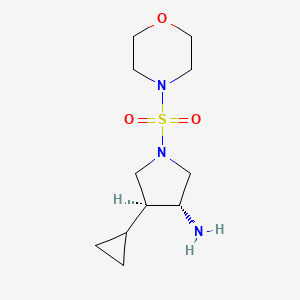![molecular formula C22H19NO2 B5642146 3-(2,3-dimethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B5642146.png)
3-(2,3-dimethoxyphenyl)-1-methylbenzo[f]quinoline
Vue d'ensemble
Description
3-(2,3-dimethoxyphenyl)-1-methylbenzo[f]quinoline is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.141578849 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored the synthesis of various benzoquinoline derivatives. For instance, Bänziger et al. (2000) developed a practical and large-scale synthesis method for a specific octahydrobenzoquinoline derivative, highlighting the potential for efficient production of similar compounds (Bänziger et al., 2000). Additionally, Kozlov et al. (2009) synthesized new arylvinyl-substituted benzoquinolines, further expanding the chemical diversity of this group (Kozlov et al., 2009).
Chemical Reactions and Derivatives : There are studies focusing on creating various derivatives of benzoquinolines. For example, Phillips and Castle (1980) researched the synthesis of quinoquinazolines, which involved reactions with various chemicals to produce different derivatives (Phillips & Castle, 1980). Another study by Stuart et al. (1987) reported the synthesis of dimethoxybenzothienoquinolines, showcasing the versatility in synthesizing various substituted quinoline compounds (Stuart et al., 1987).
Potential Biological Applications
Cytotoxic Activity : Deady et al. (2003) investigated carboxamide derivatives of benzonaphthyridines, a class related to benzoquinolines, and found significant cytotoxic properties against several cancer cell lines (Deady et al., 2003). This suggests potential for cancer research and therapy.
Mutagenicity Studies : Research by Nagao et al. (1981) on derivatives of imidazoquinoline, which shares structural similarity with benzoquinolines, revealed insights into the mutagenic properties of these compounds (Nagao et al., 1981). Such studies are crucial for understanding the safety and biological impacts of related compounds.
Phototoxicity and Antimalarial Activity : Rice (1976) synthesized benzoquinoline methanols and evaluated their antimalarial activity and phototoxicity, demonstrating the potential medicinal applications of these compounds (Rice, 1976).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have a broad spectrum of bioactivity, making them potential candidates for future drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Propriétés
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1-methylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-13-19(17-9-6-10-20(24-2)22(17)25-3)23-18-12-11-15-7-4-5-8-16(15)21(14)18/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFRDSANNRSEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5642068.png)
![1-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5642088.png)
![2-ethyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5642090.png)

![1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5642102.png)
![2-(4-fluorophenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5642104.png)
![[(3aS*,10aS*)-2-[(2-fluorophenyl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5642111.png)
![N-{rel-(3R,4S)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5642119.png)

![ethyl 4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5642135.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5642137.png)

![(4S)-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5642160.png)
![1-(2-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5642165.png)
